molecular formula C12H14FNO B1301799 N-(4-Fluorobenzoyl)piperidine CAS No. 58547-67-4

N-(4-Fluorobenzoyl)piperidine

Cat. No.: B1301799
CAS No.: 58547-67-4
M. Wt: 207.24 g/mol
InChI Key: UVBXLMBIXAPNBB-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzoyl)piperidine is an organic compound with the molecular formula C12H14FNO. It is a member of the piperidine family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The compound features a fluorophenyl group attached to a piperidinyl methanone moiety, making it a valuable building block in the synthesis of various pharmaceuticals and chemical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzoyl)piperidine typically involves the reaction of 4-fluorobenzoyl chloride with piperidine. One common method includes the use of sodium carbonate in water at elevated temperatures (around 170°C) under microwave irradiation . This method is efficient and provides a good yield of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. Additionally, the reaction can be optimized by adjusting the concentration of reagents and reaction time to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzoyl)piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Sodium Borohydride: Used for the reduction of the carbonyl group.

    Hydrogen Peroxide: Used for the oxidation of the piperidine ring.

    Sodium Carbonate: Used as a base in substitution reactions.

Major Products Formed

    Alcohols: Formed from the reduction of the carbonyl group.

    N-oxides: Formed from the oxidation of the piperidine ring.

    Substituted Aromatics: Formed from nucleophilic aromatic substitution reactions.

Scientific Research Applications

N-(4-Fluorobenzoyl)piperidine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in the study of receptor-ligand interactions and enzyme inhibition.

    Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzoyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the piperidinyl methanone moiety contributes to its overall stability and reactivity. The compound can modulate various biochemical pathways, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(piperidin-1-yl)methanone
  • (4-Bromophenyl)(piperidin-1-yl)methanone
  • (4-Methylphenyl)(piperidin-1-yl)methanone

Uniqueness

N-(4-Fluorobenzoyl)piperidine is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems compared to its chloro, bromo, and methyl analogs. The fluorine atom also influences the compound’s electronic properties, leading to distinct reactivity patterns in chemical reactions.

Properties

IUPAC Name

(4-fluorophenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBXLMBIXAPNBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371956
Record name (4-Fluorophenyl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58547-67-4
Record name (4-Fluorophenyl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58547-67-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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